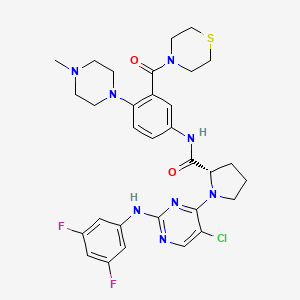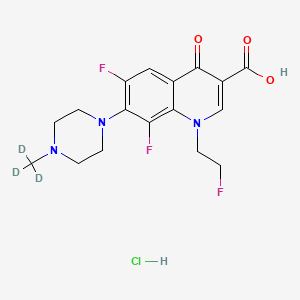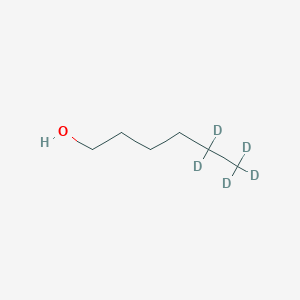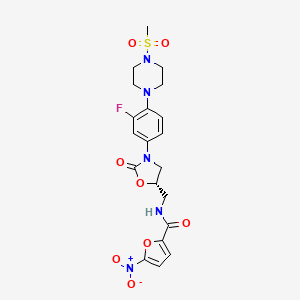
S (+) Tolperisone-d10
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S (+) Tolperisone-d10: is a stable isotopic labeled form of S (+) Tolperisone. It is a deuterated compound, meaning that it contains deuterium atoms instead of hydrogen atoms. This labeling is often used in scientific research to trace the compound’s behavior in various reactions and biological systems .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of S (+) Tolperisone-d10 involves the incorporation of deuterium into the molecular structure of S (+) Tolperisone. The process typically includes the use of deuterated reagents and solvents to ensure the replacement of hydrogen atoms with deuterium. The reaction conditions are carefully controlled to achieve high purity and yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and techniques to handle deuterated compounds safely and efficiently. Quality control measures are implemented to ensure the consistency and purity of the final product .
化学反応の分析
Types of Reactions: S (+) Tolperisone-d10 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Substitution reactions involve replacing one functional group with another, often using specific reagents and catalysts
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various catalysts and solvents are employed depending on the desired substitution
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms .
科学的研究の応用
Chemistry: S (+) Tolperisone-d10 is used as a reference standard in analytical chemistry to study reaction mechanisms and kinetics. Its deuterated form allows for precise tracking in nuclear magnetic resonance (NMR) spectroscopy .
Biology: In biological research, this compound is used to study metabolic pathways and enzyme interactions. Its stable isotopic labeling helps in tracing the compound’s behavior in biological systems .
Medicine: The compound is investigated for its potential therapeutic effects, particularly in muscle relaxation and pain management. Its deuterated form provides insights into its pharmacokinetics and metabolism .
Industry: this compound is used in the development of new drugs and formulations. Its stable isotopic labeling aids in the accurate quantification and analysis of pharmaceutical compounds .
作用機序
S (+) Tolperisone-d10 exerts its effects by blocking voltage-gated sodium and calcium channels. This action leads to the inhibition of nerve impulses, resulting in muscle relaxation and pain relief. The compound’s high affinity for nervous system tissues, including the brain stem, spinal cord, and peripheral nerves, contributes to its effectiveness .
類似化合物との比較
Tolperisone: The non-deuterated form of S (+) Tolperisone.
Eperisone: Another muscle relaxant with a similar mechanism of action.
Tizanidine: A muscle relaxant used for spasticity management
Uniqueness: S (+) Tolperisone-d10’s uniqueness lies in its deuterated form, which provides distinct advantages in scientific research. The incorporation of deuterium enhances the compound’s stability and allows for precise tracking in various analytical techniques .
特性
分子式 |
C16H23NO |
|---|---|
分子量 |
255.42 g/mol |
IUPAC名 |
(2S)-3-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)-2-methyl-1-(4-methylphenyl)propan-1-one |
InChI |
InChI=1S/C16H23NO/c1-13-6-8-15(9-7-13)16(18)14(2)12-17-10-4-3-5-11-17/h6-9,14H,3-5,10-12H2,1-2H3/t14-/m0/s1/i3D2,4D2,5D2,10D2,11D2 |
InChIキー |
FSKFPVLPFLJRQB-WDRUOUDTSA-N |
異性体SMILES |
[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])C[C@H](C)C(=O)C2=CC=C(C=C2)C)([2H])[2H])([2H])[2H])[2H] |
正規SMILES |
CC1=CC=C(C=C1)C(=O)C(C)CN2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![ethyl 4-[2-(hydroxymethyl)-5-[(Z)-(6-methyl-3,4-dioxo-5H-furo[3,4-c]pyridin-1-ylidene)methyl]pyrrol-1-yl]benzoate](/img/structure/B12397734.png)
![(E)-3-(2-ethoxyphenyl)-N-[2-(6-methyl-1H-benzimidazol-2-yl)phenyl]prop-2-enamide](/img/structure/B12397736.png)





![[8-L-arginine] deaminovasopressin](/img/structure/B12397766.png)
